molecular formula C13H17FN2O B582480 1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one CAS No. 1222533-74-5

1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one

Cat. No. B582480
M. Wt: 236.29
InChI Key: IUBSHJRDDRRQFV-UHFFFAOYSA-N
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Scientific Research Applications

Antimicrobial and Antitumor Applications

Naphthyridine derivatives have shown significant antimicrobial activities against a range of bacteria, including Mycobacterium tuberculosis, and have demonstrated antitumor properties against various cancer cell lines. For instance, certain compounds exhibited potent in vitro antimycobacterial activity and were more effective than traditional treatments in animal models (Sriram et al., 2007). Similarly, modifications to the naphthyridine core have led to derivatives with cytotoxic activities against murine and human tumor cell lines, highlighting their potential as antitumor agents (Tomita et al., 2002; Tsuzuki et al., 2004).

Synthesis and Structural Characterization

Research has also focused on the synthesis and structural characterization of naphthyridine derivatives, providing insights into their chemical properties and potential applications. The synthesis of 1,6-naphthyridin-2(1H)-one derivatives has been achieved through regioselective palladium-catalyzed cross-coupling reactions, with structural characterization revealing insights into their potential biological activities (Guillon et al., 2017).

Fluorescent Probes and OLED Materials

Naphthyridine derivatives have been explored as fluorescent probes for β-amyloids, aiding in the molecular diagnosis of Alzheimer’s disease, and as materials for organic light-emitting diode (OLED) applications. These studies demonstrate the versatile applications of naphthyridine derivatives beyond pharmaceuticals, extending into material sciences and diagnostic tools (Fa et al., 2015; Luo et al., 2015).

Novel Synthetic Pathways

Further research has developed novel synthetic pathways to create naphthyridine derivatives, enabling the production of compounds with improved biological activities or physical properties. These synthetic methodologies allow for the exploration of naphthyridine derivatives in new therapeutic areas and potential industrial applications (Zhang et al., 2019).

properties

IUPAC Name

1-(6-fluoro-3,4-dihydro-2H-1,8-naphthyridin-1-yl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-13(2,3)12(17)16-6-4-5-9-7-10(14)8-15-11(9)16/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSHJRDDRRQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678402
Record name 1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one

CAS RN

1222533-74-5
Record name 1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222533-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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